molecular formula C12H9ClOS B12069722 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde

3-(3-Chlorobenzyl)thiophene-2-carbaldehyde

Cat. No.: B12069722
M. Wt: 236.72 g/mol
InChI Key: PYGUPWMUPCZRBD-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The presence of a 3-chlorobenzyl group and a formyl group at the 2-position of the thiophene ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl bromide with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki-Miyaura coupling, where 3-chlorobenzylboronic acid is coupled with thiophene-2-carbaldehyde using a palladium catalyst and a base like potassium phosphate in a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-Chlorobenzyl)thiophene-2-carboxylic acid.

    Reduction: 3-(3-Chlorobenzyl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorobenzyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the 3-chlorobenzyl group, making it less hydrophobic and potentially less biologically active.

    3-Chlorobenzylthiophene: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.

    3-(3-Bromobenzyl)thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

Uniqueness

3-(3-Chlorobenzyl)thiophene-2-carbaldehyde is unique due to the presence of both the 3-chlorobenzyl group and the formyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClOS

Molecular Weight

236.72 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H9ClOS/c13-11-3-1-2-9(7-11)6-10-4-5-15-12(10)8-14/h1-5,7-8H,6H2

InChI Key

PYGUPWMUPCZRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(SC=C2)C=O

Origin of Product

United States

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